REACTION_CXSMILES
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[OH-].[Fe+2:2].[OH-].[C:4]([OH:7])(=[O:6])[CH3:5]>>[C:4]([O-:7])(=[O:6])[CH3:5].[Fe+2:2].[C:4]([O-:7])(=[O:6])[CH3:5] |f:0.1.2,4.5.6|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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[OH-].[Fe+2].[OH-]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
were put into a three-neck round bottom flask
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Type
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CUSTOM
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Details
|
reacted at a temperature of 25° C. for 24 hour
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Duration
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24 h
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)[O-].[Fe+2].C(C)(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |